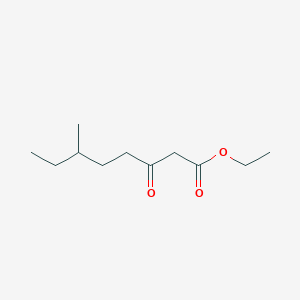

Ethyl 6-methyl-3-oxooctanoate

Beschreibung

Ethyl 6-methyl-3-oxooctanoate is an ethyl ester featuring a branched alkyl chain with a 3-oxo (keto) group at the third carbon and a methyl substituent at the sixth position. This compound belongs to the class of β-keto esters, which are widely utilized in organic synthesis for constructing heterocycles, pharmaceuticals, and agrochemicals.

Eigenschaften

Molekularformel |

C11H20O3 |

|---|---|

Molekulargewicht |

200.27 g/mol |

IUPAC-Name |

ethyl 6-methyl-3-oxooctanoate |

InChI |

InChI=1S/C11H20O3/c1-4-9(3)6-7-10(12)8-11(13)14-5-2/h9H,4-8H2,1-3H3 |

InChI-Schlüssel |

ZJYXKFMWHWKZJH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CCC(=O)CC(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-3-oxooctanoate can be synthesized through the alkylation of enolate ions. The process involves the following steps:

Formation of Enolate Ion: The starting material, such as ethyl acetoacetate, is treated with a strong base like sodium ethoxide in ethanol to form the enolate ion.

Alkylation: The enolate ion reacts with an alkyl halide, such as methyl iodide, in an S_N2 reaction to introduce the methyl group at the sixth carbon position.

Esterification: The resulting product undergoes esterification to form ethyl 6-methyl-3-oxooctanoate.

Industrial Production Methods

Industrial production of ethyl 6-methyl-3-oxooctanoate typically involves large-scale alkylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Continuous Stirred Tank Reactors (CSTR): Used for the enolate formation and alkylation steps.

Purification: The crude product is purified using distillation or recrystallization techniques to obtain the final compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-methyl-3-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-methyl-3-oxooctanoic acid.

Reduction: Formation of 6-methyl-3-hydroxyoctanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-methyl-3-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of fragrances, flavors, and other fine chemicals

Wirkmechanismus

The mechanism of action of ethyl 6-methyl-3-oxooctanoate involves its interaction with various molecular targets:

Enolate Formation: The compound can form enolate ions, which are nucleophilic and can participate in various chemical reactions.

Pathways: The enolate ions can undergo alkylation, acylation, and other reactions, leading to the formation of different products.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Ethyl 6-methyl-3-oxooctanoate shares a β-keto ester backbone with other compounds in the evidence. Key structural differences lie in substituents and chain length:

Key Observations :

- Branching vs.

- Functional Group Diversity: The benzoylamino group in Methyl 2-benzoylamino-3-oxobutanoate enables nucleophilic reactions (e.g., cyclization), whereas the unsubstituted β-keto group in Ethyl 6-methyl-3-oxooctanoate may favor enolate-based condensations .

Physicochemical Properties

- Solubility: Ethyl 6-methyl-3-oxooctanoate’s branched alkyl chain likely reduces water solubility compared to shorter-chain analogs (e.g., ethyl acetoacetate).

- Stability : The absence of aromatic or electron-withdrawing groups (cf. benzoisoxazole derivative ) may render it more prone to hydrolysis under acidic/basic conditions.

Notes on Contradictions and Limitations

- Synthesis: highlights benzene usage, a solvent largely phased out due to toxicity. Modern syntheses of Ethyl 6-methyl-3-oxooctanoate would likely substitute safer solvents, introducing variability in reaction efficiency .

- Bioactivity : While natural esters in evidence 1–2 show antifungal activity, synthetic β-keto esters (e.g., evidence 5) prioritize pharmaceutical applications, complicating direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.